molecular formula C22H14N4O3S B2525440 (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 383893-38-7

(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No. B2525440
CAS RN: 383893-38-7
M. Wt: 414.44
InChI Key: JRLVNUIEXJSBQB-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, closely related to the compound , have been investigated for their ability to act as chemosensors for cyanide anions. These derivatives can recognize cyanide anions through Michael addition reactions, exhibiting changes in color and fluorescence that can be observed with the naked eye. This application is crucial in environmental monitoring and safety protocols to detect cyanide, a highly toxic substance (Wang et al., 2015).

Anticancer Agents

Some new fused and binary 1,3,4‐Thiadiazoles, incorporating the core structure of the target compound, have been synthesized and evaluated as potential anticancer agents. These compounds highlight the therapeutic potential of such molecular frameworks in developing treatments for various cancers (Hamama et al., 2013).

Antimicrobial Activity

Compounds featuring the chromen-3-yl thiazol-2-yl structure have been explored for their antimicrobial activities. Specifically, a derivative was synthesized and found to possess potent antimicrobial properties when incorporated into polyurethane coatings. This application demonstrates the compound's potential in creating antimicrobial surfaces, crucial for medical devices and hospital settings to prevent the spread of infections (El‐Wahab et al., 2014).

Photocatalytic Properties

Coordination polymers constructed from benzothiadiazole-functionalized bipyridines and V-shaped dicarboxylic acids have shown diverse topologies and photocatalytic properties. These materials, related to the chemical structure of interest, could be utilized in visible-light-driven photocatalytic degradation of pollutants, demonstrating their applicability in environmental remediation (Song et al., 2017).

Docking Studies for Breast Cancer

Chromeno[4,3-b]pyridine derivatives, related to the compound of interest, have been designed and synthesized for their potential use in treating breast cancer. Computational ADME, Lipinski's analysis, molecular docking, and binding energy studies have been conducted to evaluate their efficacy, demonstrating the compound's relevance in drug discovery and development for cancer treatment (Abd El Ghani et al., 2022).

properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S/c23-10-15(11-25-16-7-5-13(6-8-16)20(24)27)21-26-18(12-30-21)17-9-14-3-1-2-4-19(14)29-22(17)28/h1-9,11-12,25H,(H2,24,27)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVNUIEXJSBQB-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide

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